molecular formula C8H10O3S B14476474 5-Methoxy-2-(methoxymethyl)-4H-pyran-4-thione CAS No. 65769-29-1

5-Methoxy-2-(methoxymethyl)-4H-pyran-4-thione

Cat. No.: B14476474
CAS No.: 65769-29-1
M. Wt: 186.23 g/mol
InChI Key: WDZPUTYXCOTTOK-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methoxymethyl)-4H-pyran-4-thione is an organic compound with the molecular formula C8H10O4S. This compound is part of the pyran family, which is characterized by a six-membered ring containing one oxygen atom. The presence of methoxy and methoxymethyl groups in its structure makes it a unique derivative of pyran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methoxymethyl)-4H-pyran-4-thione typically involves the reaction of 5-methoxy-2-methyl-4H-pyran-4-one with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methoxymethyl)-4H-pyran-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(methoxymethyl)-4H-pyran-4-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methoxymethyl)-4H-pyran-4-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-4H-pyran-4-one
  • 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one
  • 5-Methoxy-2-(chloromethyl)-4H-pyran-4-one

Uniqueness

5-Methoxy-2-(methoxymethyl)-4H-pyran-4-thione is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

65769-29-1

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

5-methoxy-2-(methoxymethyl)pyran-4-thione

InChI

InChI=1S/C8H10O3S/c1-9-4-6-3-8(12)7(10-2)5-11-6/h3,5H,4H2,1-2H3

InChI Key

WDZPUTYXCOTTOK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=S)C(=CO1)OC

Origin of Product

United States

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